Nomega-Hydroxy-L-arginine

Catalog No.
S1915561
CAS No.
53054-07-2
M.F
C6H14N4O3
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nomega-Hydroxy-L-arginine

CAS Number

53054-07-2

Product Name

Nomega-Hydroxy-L-arginine

IUPAC Name

(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid

Molecular Formula

C6H14N4O3

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C6H14N4O3/c7-4(5(11)12)2-1-3-9-6(8)10-13/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1

InChI Key

FQWRAVYMZULPNK-BYPYZUCNSA-N

SMILES

Array

Synonyms

6-NOHA, N(G)-hydroxy-L-arginine, N(omega)-hydroxy-L-arginine, N(omega)-hydroxyarginine, N-omega-hydroxy-L-arginine

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)NO

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)NO

N(5)-[amino(hydroxyimino)methyl]-L-ornithine is a N(omega)-hydroxy-L-arginine and a N(5)-[amino(hydroxyimino)methyl]ornithine. It is a tautomer of a N(5)-[(hydroxyamino)(imino)methyl]-L-ornithine and a N(5)-[amino(hydroxyimino)methyl]-L-ornithine zwitterion.
can cause vasorelaxation of bovine intrapulmonary artery; structure given in first source

Nomega-Hydroxy-L-arginine (NOHA, CAS: 53054-07-2) is the critical, stable intermediate generated during the biosynthesis of nitric oxide (NO) by Nitric Oxide Synthase (NOS). Unlike standard amino acid precursors, NOHA serves a dual biochemical function: it acts as a direct substrate for the second step of NO synthesis and functions as an endogenous competitive inhibitor of arginase [1]. For procurement and assay design, NOHA is typically utilized to bypass the initial rate-limiting hydroxylation of L-arginine. This makes it an indispensable reagent for isolating oxygenase domain kinetics, studying NADPH coupling stoichiometry, and modeling the competitive metabolic routing between the arginase and NOS pathways in cellular assays [2].

Substituting NOHA with its precursor, L-arginine, or with synthetic arginase inhibitors like Nor-NOHA fundamentally alters assay mechanics and invalidates specific experimental models. L-arginine requires the intact dimeric NOS enzyme to undergo the full two-step, NADPH-dependent oxidation, which masks the specific kinetics of the second step and prevents NO generation in uncoupled or isolated-domain systems [1]. Conversely, while synthetic analogs like Nor-NOHA are highly potent arginase inhibitors, they lack the critical hydroxylated nitrogen required to act as NOS substrates[2]. Consequently, only NOHA can accurately replicate the endogenous metabolic shunt where arginase is inhibited simultaneously with the direct feeding of the NO synthesis pathway, making it non-interchangeable for advanced NOS enzymology and crosstalk modeling.

NADPH Stoichiometry and NOS Second-Step Isolation

NOHA uniquely permits the study of the second step of NO synthesis by drastically altering the required cofactor stoichiometry compared to the natural precursor. When processed by macrophage NOS, L-arginine requires the oxidation of 1.52 ± 0.02 mol of NADPH to produce 1 mol of NO. In contrast, NOHA requires only 0.53 ± 0.04 mol of NADPH per mol of NO formed [1]. This quantitative reduction confirms that NOHA bypasses the initial NADPH-dependent hydroxylation step.

Evidence DimensionNADPH oxidation per mole of NO formed
Target Compound Data0.53 ± 0.04 mol NADPH
Comparator Or BaselineL-arginine (1.52 ± 0.02 mol NADPH)
Quantified Difference65% reduction in NADPH consumption
ConditionsMacrophage NO synthase assay with excess substrate and cofactors

Enables researchers to isolate the kinetics of the second catalytic step without the confounding background of first-step NADPH consumption.

Compatibility with Reconstituted Isolated NOS Domains

In structural and mechanistic studies where the oxygenase and reductase domains of inducible NOS (iNOS) are separated and reconstituted, the choice of substrate determines whether NO can be synthesized. Mixing the isolated domains at various ratios results in zero NO production when L-arginine is used as the substrate. However, NOHA successfully functions as a substrate in this uncoupled system, yielding NO with an apparent Km of 100 µM [1].

Evidence DimensionNO production in reconstituted isolated iNOS domains
Target Compound DataActive NO production (Km = 100 µM)
Comparator Or BaselineL-arginine (No NO produced)
Quantified DifferenceAbsolute binary difference in substrate viability
ConditionsIsolated oxygenase and reductase domains of macrophage iNOS mixed at 4:1 molar ratio

Crucial for procurement in structural enzymology workflows where intact dimeric NOS is unavailable or deliberately uncoupled.

Dual-Action Viability vs. Pure Arginase Inhibition

While NOHA is an endogenous arginase inhibitor, its potency is significantly lower than synthetic analogs designed purely for inhibition, dictating its specific use case. In unstimulated murine macrophages, Nor-NOHA inhibits arginase with an IC50 of 12 ± 5 µM, making it approximately 40-fold more potent than NOHA (IC50 = 400 ± 50 µM) [1]. However, Nor-NOHA cannot be converted into NO. Therefore, NOHA is the required compound when the experimental design demands a physiological balance of moderate arginase inhibition coupled with active NO synthesis.

Evidence DimensionArginase inhibition potency (IC50)
Target Compound Data400 ± 50 µM
Comparator Or BaselineNor-NOHA (12 ± 5 µM)
Quantified Difference~40-fold lower inhibition potency, but retains NOS substrate viability
ConditionsUnstimulated murine macrophage arginase assay

Guides buyers to select NOHA for dual-pathway crosstalk modeling, while directing them to Nor-NOHA if only pure, potent arginase blockade is needed.

NOS Second-Step Kinetic and Stoichiometric Assays

Because NOHA bypasses the initial hydroxylation step and requires only ~0.5 mol NADPH per mol of NO produced, it is the standard reagent for isolating the second step of the NOS catalytic cycle. It is heavily procured for assays evaluating the electron transfer efficiency and uncoupling mechanisms of the NOS oxygenase domain [1].

Structural Biology of Isolated NOS Domains

In advanced structural studies where the reductase and oxygenase domains of iNOS are expressed and purified separately, intact L-arginine cannot be processed. NOHA is strictly required to induce NO synthesis in these reconstituted systems, making it essential for crystallographic and uncoupled enzymatic studies [2].

Endogenous Arginase-NOS Crosstalk Modeling

In cellular models of asthma, wound healing, and tumor microenvironments, researchers must often simulate the physiological shift from polyamine synthesis to NO production. NOHA is procured for these models because it authentically replicates the endogenous feedback loop—acting as a moderate arginase inhibitor while directly feeding the NO pathway—which synthetic inhibitors like Nor-NOHA cannot achieve [3].

Physical Description

Solid

XLogP3

-4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

5

Exact Mass

190.10659032 Da

Monoisotopic Mass

190.10659032 Da

Heavy Atom Count

13

LogP

-2.567

UNII

J2FGL272NZ

Sequence

X

Other CAS

53054-07-2

Wikipedia

N-Omega-Hydroxy-L-Arginine

Dates

Last modified: 02-18-2024

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